Sulfamycin B Sulfamycin B Sulfamycin B is a peptide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1907464
InChI: InChI=1S/C54H52N16O16S2/c1-12-29-50-68-36(26(9)85-50)47(81)59-23(6)42(76)60-24(7)49-64-32(16-84-49)38-28(13-14-30(61-38)43(77)58-22(5)41(75)57-21(4)40(74)56-20(3)39(55)73)53-65-34(17-87-53)45(79)67-35(25(8)72)46(80)63-31(15-19(2)71)51-69-37(27(10)86-51)48(82)70-52(83-11)54-66-33(18-88-54)44(78)62-29/h12-19,25,35,52,71-72H,3-7H2,1-2,8-11H3,(H2,55,73)(H,56,74)(H,57,75)(H,58,77)(H,59,81)(H,60,76)(H,62,78)(H,63,80)(H,67,79)(H,70,82)/b29-12-,31-15-/t19?,25-,35+,52-/m1/s1
SMILES: CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O
Molecular Formula: C54H52N16O16S2
Molecular Weight: 1245.2 g/mol

Sulfamycin B

CAS No.:

Cat. No.: VC1907464

Molecular Formula: C54H52N16O16S2

Molecular Weight: 1245.2 g/mol

* For research use only. Not for human or veterinary use.

Sulfamycin B -

Specification

Molecular Formula C54H52N16O16S2
Molecular Weight 1245.2 g/mol
IUPAC Name (14S,17Z,24R,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-[(1R)-1-hydroxyethyl]-17-(2-hydroxypropylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide
Standard InChI InChI=1S/C54H52N16O16S2/c1-12-29-50-68-36(26(9)85-50)47(81)59-23(6)42(76)60-24(7)49-64-32(16-84-49)38-28(13-14-30(61-38)43(77)58-22(5)41(75)57-21(4)40(74)56-20(3)39(55)73)53-65-34(17-87-53)45(79)67-35(25(8)72)46(80)63-31(15-19(2)71)51-69-37(27(10)86-51)48(82)70-52(83-11)54-66-33(18-88-54)44(78)62-29/h12-19,25,35,52,71-72H,3-7H2,1-2,8-11H3,(H2,55,73)(H,56,74)(H,57,75)(H,58,77)(H,59,81)(H,60,76)(H,62,78)(H,63,80)(H,67,79)(H,70,82)/b29-12-,31-15-/t19?,25-,35+,52-/m1/s1
Standard InChI Key HLGFNEKJPGHMHW-WQQXHNPUSA-N
Isomeric SMILES C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)N[C@H](C(=O)N/C(=C\C(C)O)/C6=NC(=C(O6)C)C(=O)N[C@@H](C7=NC(=CS7)C(=O)N1)OC)[C@@H](C)O
SMILES CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O
Canonical SMILES CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O

Introduction

Chemical Properties and Structure

Molecular Composition

Sulfamycin B is characterized by the following chemical properties:

PropertyValue
PubChem CID16129639
Molecular FormulaC54H52N16O16S2
Molecular Weight1245.2 g/mol
Physical FormPeptide
SynonymsSulfamycin B, C12055, CHEBI:29680, Q27110225
Creation Date2007-07-03
Last Modification2025-04-05

The compound features a complex molecular structure with 54 carbon atoms, 52 hydrogen atoms, 16 nitrogen atoms, 16 oxygen atoms, and 2 sulfur atoms .

Structural Features

Sulfamycin B's structure represents a more complex arrangement than typical sulfonamide drugs. While conventional sulfonamides contain the signature sulfamoyl functional group (R−S(=O)2−NR2) consisting of a sulfonyl group connected to an amine group , Sulfamycin B incorporates this moiety within a larger peptide framework.

The peptide nature of Sulfamycin B is significant, as it places the compound in relation to other peptide antibiotics, which are categorized into two classes:

  • Non-ribosomally synthesized peptides (like gramicidins, polymyxins, and bacitracins)

  • Ribosomally synthesized peptides (produced by all species as components of natural host defense)

The large molecular structure of Sulfamycin B precludes standard 3D conformer generation in conventional chemical databases due to its complexity .

Classification and Relation to Other Sulfonamides

Sulfonamides: Historical Context

Sulfonamides represent one of the oldest classes of antibiotics, with the first sulfonamide discovered in Germany in 1932 . The basic sulfonamide functional group in organic chemistry is described as an organosulfur structure with the formula R−S(=O)2−NR2 . This forms the foundation for numerous medicinal compounds including antibacterials, diuretics, and other therapeutic agents.

Natural Sulfonamides and Sulfamates

While many sulfonamides are synthetic, a growing body of research has identified naturally occurring sulfonamides and sulfamates. Eight highly potent examples have been isolated from actinomycetes, demonstrating the diverse biosynthetic capacity of this bacterial genus . These natural products utilize several distinct biosynthetic machineries capable of generating the unique S–N bond that characterizes the sulfonamide group .

Naturally occurring sulfonamides and sulfamates isolated from actinomycetes include compounds such as dealanylascamycin, ascamycin, nucleocidin, and the sulfadixiamycins. These compounds exhibit various antimicrobial activities with different mechanisms of action . While specific information about Sulfamycin B's biosynthetic origin is limited in the available literature, its complex peptide structure suggests potential similarity to these natural sulfonamide pathways.

Biological Activity and Mechanism of Action

General Sulfonamide Mechanism

Sulfonamides typically act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. They function as structural analogs of para-aminobenzoic acid (PABA), a substrate used by bacteria to produce folic acid, which is essential for bacterial DNA production .

The general mechanism involves:

  • Competitive inhibition of bacterial enzyme dihydropteroate synthetase

  • Blocking the incorporation of PABA into the bacterial folic acid synthesis pathway

  • Preventing bacterial reproduction due to the inability to synthesize folate

This mechanism results in bacteriostatic rather than bactericidal effects, meaning sulfonamides inhibit bacterial growth rather than directly killing bacteria .

Research Status and Future Perspectives

Current Knowledge Gaps

Despite the long history of sulfonamide antibiotics, significant knowledge gaps exist regarding specialized compounds like Sulfamycin B. These gaps include:

  • Detailed mechanistic studies on the specific mode of action

  • Comprehensive antimicrobial spectrum data

  • Structure-activity relationship analysis

  • Potential for synergistic combinations with other antibiotics

  • Biosynthetic pathways (if naturally derived)

Antimicrobial Resistance Considerations

The rise of antimicrobial resistance represents a major challenge for all antibiotic classes, including sulfonamides. Bacterial resistance to sulfonamides has been reported through various mechanisms:

  • Endogenous vertical evolution (spontaneous mutations in bacterial genomes)

  • Exogenous horizontal evolution (transfer of resistance genes between unrelated bacteria)

  • Development of specific resistance genes that reduce sulfonamide efficacy

These resistance mechanisms underscore the importance of continued research into novel sulfonamide variants and combination approaches that might overcome existing resistance patterns.

Future Research Directions

Future research on Sulfamycin B might productively focus on:

  • Detailed structural characterization using advanced spectroscopic methods

  • Comprehensive antimicrobial profiling against contemporary clinical isolates

  • Investigation of potential synergistic combinations with other antimicrobial agents

  • Exploration of non-antimicrobial applications (if any)

  • If naturally derived, elucidation of biosynthetic pathways for potential biosynthetic engineering

The complex peptide nature of Sulfamycin B suggests potential for novel mechanisms of action that might differ from conventional sulfonamides, potentially offering advantages against resistant bacteria.

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